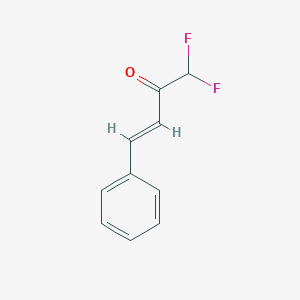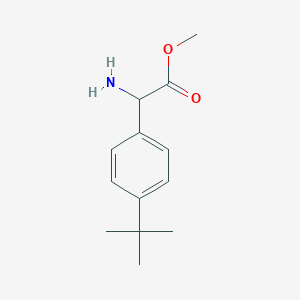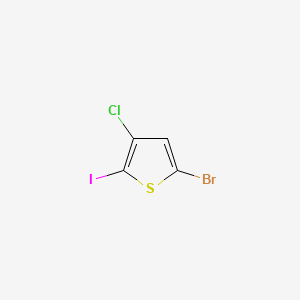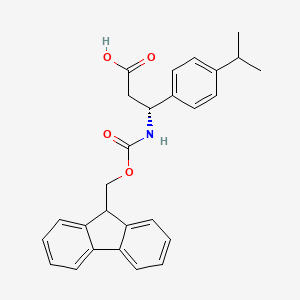
Styryl(difluoromethyl) ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Styryl(difluoromethyl) ketone is an organic compound characterized by the presence of a styryl group (a phenyl group attached to an ethylene group) and a difluoromethyl ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Styryl(difluoromethyl) ketone can be synthesized through various methods. One common approach involves the difluorination of 1-trifluoromethyl-1,3-diketones followed by a fragmentation process . This one-pot synthesis is convenient and efficient, allowing for the preparation of difluoromethyl ketones in good yields.
Another method involves the use of difluoromethyl sulfonium ylides as difluorocarbene sources, which can be used to achieve direct α-difluoromethylation of ketene silyl acetals . This method is highly selective and provides a straightforward route to the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Styryl(difluoromethyl) ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Styryl(difluoromethyl) ketone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Mecanismo De Acción
The mechanism of action of styryl(difluoromethyl) ketone involves its interaction with specific molecular targets, such as enzymes and proteins. The difluoromethyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity . This interaction is often mediated by the electrophilic nature of the carbonyl carbon atom and the ability of the difluoromethyl group to form hydrogen bonds and other non-covalent interactions .
Comparación Con Compuestos Similares
Styryl(difluoromethyl) ketone can be compared with other similar compounds, such as trifluoromethyl ketones and other difluoromethyl ketones . These compounds share similar structural features but differ in their reactivity and applications. For example:
Trifluoromethyl Ketones: These compounds are more reactive due to the presence of an additional fluorine atom, making them potent inhibitors of various enzymes.
Other Difluoromethyl Ketones: These compounds have similar reactivity but may differ in their specific applications and properties.
List of Similar Compounds
- Trifluoromethyl ketone
- Difluoromethyl ketone
- Phenyl difluoromethyl ketone
- α,α-Difluoromethyl ketone
Propiedades
Fórmula molecular |
C10H8F2O |
|---|---|
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
(E)-1,1-difluoro-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H8F2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-7,10H/b7-6+ |
Clave InChI |
MZOSOJWVJDDOBK-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)C(F)F |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine](/img/structure/B13535069.png)






![4-Methyl-3-[(thiophen-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13535110.png)
![2-[(1-methyl-1H-pyrazol-3-yl)oxy]aceticacidhydrochloride](/img/structure/B13535116.png)



![2-[2-(4-Chlorobutanamido)benzamido]benzoic acid](/img/structure/B13535155.png)

